N-(But-3-yn-1-yl)aniline
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Overview
Description
N-(But-3-yn-1-yl)aniline: is an organic compound that belongs to the class of aniline derivatives It features a but-3-yn-1-yl group attached to the nitrogen atom of an aniline molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(But-3-yn-1-yl)aniline typically involves the reaction of aniline with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(But-3-yn-1-yl)aniline can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: N-(But-3-yn-1-yl)aniline is used as a building block in organic synthesis.
Biology and Medicine: Research has explored the potential of this compound derivatives in medicinal chemistry, particularly as intermediates in the synthesis of biologically active compounds .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for use in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of N-(But-3-yn-1-yl)aniline involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts electrons to form reduced amines. The specific pathways and molecular targets depend on the nature of the reaction and the conditions employed .
Comparison with Similar Compounds
- N-(Prop-2-yn-1-yl)aniline
- N-(But-2-en-1-yl)aniline
- N-(But-1-yn-1-yl)aniline
Comparison: N-(But-3-yn-1-yl)aniline is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
N-but-3-ynylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-3-9-11-10-7-5-4-6-8-10/h1,4-8,11H,3,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWPAJLSTHVUKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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